molecular formula C9H9NO B095148 3-Phenyl-2-azetidinone CAS No. 17197-57-8

3-Phenyl-2-azetidinone

Cat. No. B095148
CAS RN: 17197-57-8
M. Wt: 147.17 g/mol
InChI Key: FLYOGASEASLVLV-UHFFFAOYSA-N
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Description

3-Phenyl-2-azetidinone, also known as β-lactam, is a four-membered cyclic amide that has been widely used in the field of organic chemistry. It is an important building block in the synthesis of various natural and synthetic compounds, including antibiotics, peptides, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 3-Phenyl-2-azetidinone is based on its ability to react with nucleophiles, such as amines and thiols, to form covalent adducts. This reaction is facilitated by the ring strain of the β-lactam ring, which makes the carbonyl carbon more electrophilic. The resulting adducts can then undergo further reactions, such as hydrolysis or elimination, to yield a variety of products.

Biochemical And Physiological Effects

3-Phenyl-2-azetidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are involved in the cross-linking of peptidoglycan. It has also been shown to inhibit the activity of various enzymes, such as β-lactamases, which are responsible for the degradation of β-lactam antibiotics. In addition, it has been shown to have antitumor and anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Phenyl-2-azetidinone is its versatility as a building block in organic synthesis. It can be easily incorporated into various compounds and can be used to introduce a variety of functional groups. However, one limitation of 3-Phenyl-2-azetidinone is its susceptibility to hydrolysis, which can limit its stability in certain reaction conditions.

Future Directions

There are several future directions for the study of 3-Phenyl-2-azetidinone. One area of research is the development of new synthetic methodologies that utilize 3-Phenyl-2-azetidinone as a building block. Another area of research is the study of the mechanism of action of 3-Phenyl-2-azetidinone and its derivatives. This could lead to the development of new antibiotics and other pharmaceuticals. Finally, the study of the biochemical and physiological effects of 3-Phenyl-2-azetidinone could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 3-Phenyl-2-azetidinone can be achieved by several methods, including the Staudinger reaction, the Gabriel synthesis, and the cyclization of β-amino acids. The Staudinger reaction involves the reaction between an azide and a ketone or aldehyde in the presence of a phosphine catalyst. The Gabriel synthesis involves the reaction between phthalimide and an alkyl halide, followed by the hydrolysis of the resulting product to yield the β-lactam. The cyclization of β-amino acids involves the reaction between a β-amino acid and an acid anhydride or acid chloride to form the β-lactam ring.

Scientific Research Applications

3-Phenyl-2-azetidinone has been widely used in scientific research as a building block for the synthesis of various natural and synthetic compounds. It has been used in the synthesis of antibiotics, such as penicillin and cephalosporin, as well as in the synthesis of peptides and pharmaceuticals. It has also been used in the development of new synthetic methodologies and in the study of reaction mechanisms.

properties

CAS RN

17197-57-8

Product Name

3-Phenyl-2-azetidinone

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-phenylazetidin-2-one

InChI

InChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)

InChI Key

FLYOGASEASLVLV-UHFFFAOYSA-N

SMILES

C1C(C(=O)N1)C2=CC=CC=C2

Canonical SMILES

C1C(C(=O)N1)C2=CC=CC=C2

Other CAS RN

17197-57-8

Origin of Product

United States

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